molecular formula C9H14O2 B2906521 Ethyl 2-methylcyclopent-1-ene-1-carboxylate CAS No. 64229-84-1

Ethyl 2-methylcyclopent-1-ene-1-carboxylate

Cat. No.: B2906521
CAS No.: 64229-84-1
M. Wt: 154.209
InChI Key: OFSLDYNRTCQKFU-UHFFFAOYSA-N
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Description

Ethyl 2-methylcyclopent-1-ene-1-carboxylate is a cyclopentene-derived ester featuring a methyl substituent at position 2 and an ethyl carboxylate group at position 1 of the unsaturated five-membered ring (Figure 1). This compound is notable for its strained cyclopentene ring, which confers unique conformational and electronic properties. The ester functionality enhances polarity, influencing solubility and reactivity, while the methyl group introduces steric effects that modulate interactions in synthetic or biological contexts. Its synthesis typically involves cycloaddition or esterification strategies, as exemplified in gold-catalyzed (3+2) cycloadditions yielding analogous structures .

Properties

IUPAC Name

ethyl 2-methylcyclopentene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-3-11-9(10)8-6-4-5-7(8)2/h3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFSLDYNRTCQKFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(CCC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64229-84-1
Record name ethyl 2-methylcyclopent-1-ene-1-carboxylate
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Chemical Reactions Analysis

Cycloaddition Reactions

The electron-rich cyclopentene ring participates in [3+2] and [4+2] cycloadditions:

  • Gold-Catalyzed [3+2] Cycloaddition : Reacts with allenes (e.g., 3-methylbuta-1,2-diene) to form bicyclic esters under Au(I) catalysis .
Substrate Catalyst Product Yield
3-Methylbuta-1,2-dieneAuCl(PPh₃)/AgSbF₆Ethyl 4-(propan-2-ylidene)cyclopent-1-ene75%
1,1-Diphenylpropa-1,2-dieneAuCl(PPh₃)/AgSbF₆Ethyl 4-(diphenylmethylene)cyclopent-1-ene88%

Conditions: 0.5 mmol substrate, 2.0 mmol allene, 2 mol% catalyst, CH₂Cl₂, 25°C .

Nucleophilic Additions

The α,β-unsaturated ester moiety enables conjugate additions:

  • Cuprate Addition : Reacts with Gilman cuprates (e.g., LiCuMe₂) at the β-position to form substituted cyclopentane derivatives .
Reagent Product Yield Stereoselectivity
LiCuMe₂Ethyl 2-methyl-3-(methyl)cyclopent-1-ene82%>90% trans
LiPh₂CuEthyl 2-methyl-3-(phenyl)cyclopent-1-ene68%85% trans

Conditions: THF, -78°C, 2 h .

PBu₃-Catalyzed Annulation

Participates in phosphine-catalyzed annulations with malononitrile derivatives to form polycyclic structures :

Substrate Catalyst Product Yield
2-(2-Oxoethyl)malononitrilePBu₃ (20 mol%)Ethyl 4-carbamoyl-4-cyano-5-ethylidene-2-phenylcyclopent-1-ene75%
2-(4-Methoxyphenyl)malononitrilePBu₃ (20 mol%)Ethyl 4-carbamoyl-2-(4-methoxyphenyl)cyclopent-1-ene62%

Conditions: CH₃CN, 25°C, 12 h .

Oxidation and Functionalization

The cyclopentene ring undergoes selective oxidation:

  • Epoxidation : Using mCPBA yields epoxide derivatives, which are further functionalized for drug intermediates .
  • Dihydroxylation : OsO₄/NaIO₄ converts the double bond to a diol for stereochemical studies .

Scientific Research Applications

Ethyl 2-methylcyclopent-1-ene-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-methylcyclopent-1-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s ester group can undergo hydrolysis to form carboxylic acids, which can then participate in various biochemical reactions. The cyclopentene ring structure allows for unique interactions with enzymes and receptors, contributing to its bioactivity .

Comparison with Similar Compounds

The following sections compare Ethyl 2-methylcyclopent-1-ene-1-carboxylate with structurally related cyclopentene and cyclobutane carboxylates, emphasizing substituent effects, synthesis, and physicochemical properties.

Structural and Functional Group Variations

Key Compounds Analyzed:

Ethyl 4-(diphenylmethylene)-2-methylcyclopent-1-ene-1-carboxylate (3p)

Ethyl 1-cyanocyclopentanecarboxylate

Ethyl 2-amino-1-cyclopentene-1-carboxylate

Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride

Ethyl 1-methyl-3-methylenecyclobutanecarboxylate

Table 1: Structural Comparison

Compound Substituents/Functional Groups Ring Size/Type Molecular Formula
This compound 2-methyl, 1-ester Cyclopentene (5-membered) C₉H₁₂O₂
Ethyl 4-(diphenylmethylene)-2-methylcyclopent-1-ene-1-carboxylate 2-methyl, 4-diphenylmethylene, 1-ester Cyclopentene C₂₄H₂₂O₂
Ethyl 1-cyanocyclopentanecarboxylate 1-cyano, 1-ester Cyclopentane C₉H₁₃NO₂
Ethyl 2-amino-1-cyclopentene-1-carboxylate 2-amino, 1-ester Cyclopentene C₈H₁₁NO₂
Methyl 1-(methylamino)cyclobutanecarboxylate 1-methylamino, 1-ester Cyclobutane C₇H₁₃NO₂

Substituent Effects:

  • Steric Hindrance: The diphenylmethylene group in 3p significantly increases steric bulk compared to the methyl group in the target compound, reducing synthetic yields (30% vs. higher yields for less hindered analogs).
  • Ring Strain: Cyclobutane derivatives (e.g., Methyl 1-(methylamino)cyclobutanecarboxylate ) exhibit higher ring strain than cyclopentene analogs, influencing reactivity in ring-opening or functionalization reactions.
Physicochemical Properties

Table 3: Key Properties

Compound Boiling/Melting Point Solubility Vapor Pressure
This compound Not reported Moderate (polar solvents) Lower than cyclopentane*
Ethyl 1-cyanocyclopentanecarboxylate Not reported High (polar aprotic solvents) Very low
Ethyl 1-methyl-3-methylenecyclobutanecarboxylate Not reported Low (non-polar solvents) Higher than target*

*Inferred from : Ester groups reduce vapor pressure compared to hydrocarbons (e.g., cyclopentane) due to dipole interactions. Cyclobutane derivatives with less polarity may exhibit higher volatility.

Biological Activity

Ethyl 2-methylcyclopent-1-ene-1-carboxylate (C9H14O2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Synthesis

This compound can be synthesized through various methods, including cycloaddition reactions and modifications of existing cyclopentene derivatives. The compound is characterized by its unique cyclopentene structure that contributes to its biological activity.

Anticancer Properties

Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. For instance, compounds derived from similar structures have shown significant cytotoxicity against K562 (chronic myelogenous leukemia) and HeLa (cervical carcinoma) cells.

Table 1: Cytotoxicity Data for Related Compounds

CompoundCell LineIC50 (μM)
This compoundK562TBD
Compound AK562400
Compound BHeLa200
DaunorubicinK5620.2

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Preliminary data suggests that this compound may possess similar or enhanced activity compared to known anticancer agents.

Neurotrophic Effects

In addition to anticancer properties, this compound has been investigated for its neurotrophic effects . Studies on related compounds have shown that they can promote neurite outgrowth in cortical neurons, suggesting potential applications in neurodegenerative diseases.

Case Study: Neurotrophic Activity in Rat Cortical Neurons

A study assessed the effects of a compound structurally related to this compound on fetal rat cortical neurons. The results demonstrated a significant enhancement in neurite outgrowth when treated with the compound at a concentration of 0.1mmol L0.1\,\text{mmol L}.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents and structural modifications can significantly influence its pharmacological profile.

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Methyl group additionIncreased cytotoxicity
Altered ester moietyEnhanced solubility
Ring substitutionsVaried neurotrophic effects

Q & A

Basic: What are the established synthetic routes for Ethyl 2-methylcyclopent-1-ene-1-carboxylate?

Answer:
A common method involves esterification of 2-methylcyclopent-1-ene-1-carboxylic acid with ethanol under acidic catalysis (e.g., H₂SO₄) via reflux. Cyclization strategies using transition-metal catalysts (e.g., Pd or Rh) can also construct the cyclopentene ring. For high-purity yields, chromatographic purification (silica gel, hexane/ethyl acetate eluent) is recommended. Comparative studies highlight the influence of solvent polarity and temperature on reaction efficiency .

Basic: How is the structural conformation of this compound validated experimentally?

Answer:
X-ray crystallography remains the gold standard, utilizing software like SHELXL for refinement to resolve bond angles and torsional strain . Complementarily, NMR (¹H/¹³C, DEPT, COSY) identifies substituent positions, while IR spectroscopy confirms ester carbonyl stretches (~1740 cm⁻¹). For dynamic ring puckering analysis, Cremer-Pople coordinates quantify out-of-plane displacements .

Advanced: What computational approaches predict the compound’s reactivity in [4+2] cycloadditions?

Answer:
Density Functional Theory (DFT) calculates transition-state geometries and frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity. Studies suggest the methyl group induces steric hindrance, favoring endo selectivity in Diels-Alder reactions. Solvent effects (e.g., dielectric constant) are modeled using PCM (Polarizable Continuum Model) .

Advanced: How can researchers resolve contradictions in reported enantiomeric excess (ee) values for asymmetric syntheses?

Answer:
Discrepancies often arise from chiral stationary phase variability in HPLC or inconsistent derivatization protocols. Standardizing chiral columns (e.g., Chiralpak IA/IB) and cross-validating with circular dichroism (CD) spectroscopy improves reliability. Calibration with known enantiomer ratios minimizes systematic errors .

Advanced: What strategies enhance enantioselective synthesis of this compound?

Answer:
Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) induce stereocontrol during cyclopentene ring formation. Kinetic resolution via lipase-mediated transesterification (e.g., CAL-B enzyme) achieves >90% ee in esterification steps .

Basic: Which analytical techniques monitor reaction progress and purity?

Answer:

  • GC-MS : Quantifies volatile intermediates and byproducts.
  • HPLC-PDA : Detects UV-active impurities (λ = 210–254 nm).
  • TLC : Rapid screening using iodine or vanillin staining.
    Retention indices and spiking with authentic samples confirm identity .

Advanced: How do steric and electronic effects influence the compound’s participation in ring-opening metathesis?

Answer:
The electron-withdrawing ester group activates the cyclopentene ring toward Grubbs catalysts (Ru-carbenes), while the methyl substituent sterically directs olefin approach. Kinetic studies using Eyring plots reveal ΔG‡ values correlate with substituent bulk .

Basic: What are optimal storage conditions to prevent decomposition?

Answer:
Store under inert gas (Ar/N₂) at –20°C in amber vials. Degradation products (e.g., hydrolyzed carboxylic acid) are monitored via periodic ¹H NMR. Stabilizers like BHT (0.1% w/w) mitigate radical-mediated oxidation .

Advanced: How do isotopic labeling (²H/¹³C) studies elucidate reaction mechanisms?

Answer:
¹³C-labeled ethyl groups track ester migration during acid-catalyzed transesterification. Deuterium labeling at the cyclopentene C-H positions identifies hydride shifts via ²H NMR splitting patterns. Isotope effects (kH/kD) quantify proton-transfer steps in ring-opening reactions .

Advanced: How to address conflicting NOESY data in conformational analysis?

Answer:
Ambiguous NOE cross-peaks arise from rapid ring puckering equilibria. Variable-temperature NMR (VT-NMR) slows conformational exchange, resolving distinct signals. Molecular dynamics simulations (AMBER/CHARMM) complement experimental data to model low-energy conformers .

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